Chlorotonil A
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Overview
Description
Chlorotonil A is a natural product found in Sorangium cellulosum with data available.
Scientific Research Applications
1. Antimalarial Activity
Chlorotonil A, a polyketide from the myxobacterium Sorangium cellulosum, has shown significant antimalarial activity. It is notably potent against Plasmodium falciparum, with its efficacy observed in nanomolar ranges. This characteristic makes chlorotonil A a promising candidate for developing new antimalarial drugs, addressing the urgent need for novel therapeutics in malaria treatment. Studies have highlighted its effectiveness across various stages of the Plasmodium lifecycle, including ring-stage parasites and gametocytes, underlining its broad-spectrum potential in malaria therapy (Held et al., 2014).
2. Antibacterial Properties
Chlorotonil A also demonstrates strong antibacterial activity. This is particularly relevant in the context of increasing antibiotic resistance, as chlorotonil A targets multidrug-resistant Gram-positive pathogens. Its unique chemical structure and mode of action provide a fresh avenue for antibiotic development, which is crucial in the current landscape of antibiotic resistance (Hofer et al., 2022).
3. Biosynthetic Pathway Analysis
The biosynthesis of chlorotonil A has been a subject of interest due to its complex structure and potent bioactivity. Understanding its biosynthetic pathways is essential for synthetic biology applications, which could lead to the production of modified versions of chlorotonil A with enhanced properties or reduced toxicity. This research area opens possibilities for the use of synthetic biology in developing new drugs based on chlorotonil A's scaffold (Jungmann et al., 2015).
properties
Product Name |
Chlorotonil A |
---|---|
Molecular Formula |
C26H32Cl2O4 |
Molecular Weight |
479.4 g/mol |
IUPAC Name |
(1S,2R,3Z,5E,7S,10S,14R,15R,16S,20S)-12,12-dichloro-2,7,10,16,18-pentamethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,17,21-tetraene-9,11,13-trione |
InChI |
InChI=1S/C26H32Cl2O4/c1-14-12-16(3)21-19(13-14)10-11-20-15(2)8-6-7-9-17(4)32-25(31)18(5)23(29)26(27,28)24(30)22(20)21/h6-12,15-22H,13H2,1-5H3/b8-6-,9-7+/t15-,16-,17+,18+,19-,20+,21-,22-/m1/s1 |
InChI Key |
RQYZFUUTQJMTMJ-JCSZEPHKSA-N |
Isomeric SMILES |
C[C@@H]1/C=C\C=C\[C@@H](OC(=O)[C@H](C(=O)C(C(=O)[C@@H]2[C@H]1C=C[C@H]3[C@H]2[C@@H](C=C(C3)C)C)(Cl)Cl)C)C |
Canonical SMILES |
CC1C=CC=CC(OC(=O)C(C(=O)C(C(=O)C2C1C=CC3C2C(C=C(C3)C)C)(Cl)Cl)C)C |
synonyms |
chlorotonil A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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